molecular formula C18H15NO4 B605019 7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid CAS No. 1472624-85-3

7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B605019
CAS RN: 1472624-85-3
M. Wt: 309.321
InChI Key: XTKDQPFUOFAMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid (BCA) is a synthetic compound that has been studied for its potential applications in medicine, biology, and biochemistry. BCA is a useful chemical for research purposes due to its ability to act as a substrate in a variety of enzymatic reactions. BCA is also of interest due to its ability to interact with a wide range of biological molecules, including proteins, peptides, and nucleic acids.

Scientific Research Applications

Cancer Research: Impact on Pancreatic Adenocarcinoma Stemness

7ACC2 has been studied for its effects on the stemness properties of human pancreatic adenocarcinoma cells. The compound inhibits the monocarboxylate transporter-1 (MCT1), which mediates the cellular import of lactate. This inhibition can protect against gemcitabine-induced apoptosis in MCT1-positive pancreatic cancer cells, while MCT1-negative cells do not show this protection. Additionally, 7ACC2 disrupts the lactate-dependent enhancement of stemness markers and drug resistance, suggesting a potential therapeutic application in targeting cancer cell metabolism .

Metabolic Disorders: Antidiabetic Effects

In the context of metabolic disorders, 7ACC2 has been reported to act as an inhibitor of the mitochondrial pyruvate carrier (MPC). This inhibition leads to improved glucose tolerance in diet-induced obese mice. The compound’s acute glucose-lowering effects may be attributed to suppressed hepatic gluconeogenesis, indicating its potential as an antidiabetic agent .

Mitochondrial Function: Inhibition of Pyruvate Transport

7ACC2’s role in inhibiting mitochondrial pyruvate transport has been identified as a mechanism that blocks extracellular lactate uptake. This action has implications for understanding cellular metabolism and could inform the development of treatments for conditions associated with altered mitochondrial function .

Clinical Relevance: Co-expression with MCT1 in Human Tissues

The clinical relevance of 7ACC2 is supported by the detection of co-expression with MCT1 and reprogramming factors in human pancreatic adenocarcinoma tissues. This finding underscores the potential for 7ACC2 to be used in clinical settings to target specific metabolic pathways in cancer treatment .

Mechanism of Action

properties

IUPAC Name

7-[benzyl(methyl)amino]-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-19(11-12-5-3-2-4-6-12)14-8-7-13-9-15(17(20)21)18(22)23-16(13)10-14/h2-10H,11H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKDQPFUOFAMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid

Q & A

Q1: What is the mechanism of action of 7ACC2 and how does it impact cancer cells?

A: 7ACC2 acts by inhibiting the Mitochondrial Pyruvate Carrier (MPC) [, , , , ]. This carrier protein is responsible for transporting pyruvate, a product of glucose metabolism, into the mitochondria for energy production. By blocking this process, 7ACC2 disrupts the ability of cancer cells to utilize lactate as an energy source, particularly in the context of the "reverse Warburg effect" [, ]. This metabolic disruption can lead to reduced tumor growth and enhanced sensitivity to treatments like radiotherapy [].

Q2: How does the inhibition of lactate uptake by 7ACC2 specifically affect tumor growth and progression?

A: Many tumors exhibit a metabolic symbiosis where some cancer cells rely on glycolysis and produce lactate, while others, often referred to as "reverse Warburg" cells, take up this lactate via MCT1 (Monocarboxylate Transporter 1) and utilize it for oxidative phosphorylation [, ]. 7ACC2, by inhibiting MPC, disrupts this lactate uptake and utilization, leading to:

  • Tumor reoxygenation: Inhibiting lactate-fueled metabolism can lead to increased oxygen availability within the tumor microenvironment, making it more susceptible to radiotherapy [].
  • Inhibition of stemness properties: Research suggests that lactate uptake via MCT1 can contribute to stemness properties in certain cancer cells, making them more resistant to treatment and prone to recurrence. 7ACC2, by blocking this uptake, can potentially reverse these effects [].

Q3: What is the structural information available for 7ACC2?

A3: While the exact spectroscopic data hasn't been detailed in the provided abstracts, the chemical structure of 7ACC2 (7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid) allows for the deduction of key information:

    Q4: Are there any known resistance mechanisms to 7ACC2 in cancer cells?

    A4: While the provided research doesn't explicitly discuss resistance mechanisms specific to 7ACC2, it's a crucial aspect to consider for any potential anticancer agent. Future studies are needed to determine if and how cancer cells might develop resistance to 7ACC2, such as potential upregulation of alternative metabolic pathways or mutations in the MPC itself.

    Q5: What are the potential future directions for research on 7ACC2?

    A5: Several avenues of research can further elucidate the potential of 7ACC2 as an anticancer therapeutic:

    • In vivo studies: Further preclinical studies are crucial to validate the in vitro findings and assess the efficacy and safety of 7ACC2 in animal models [].
    • Combination therapies: Evaluating 7ACC2 in combination with other anticancer therapies, such as radiotherapy or chemotherapy, could lead to synergistic effects and improved treatment outcomes [].

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.